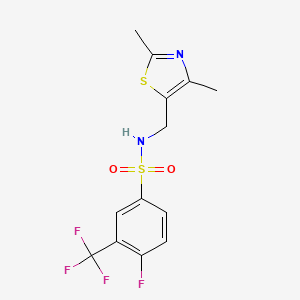

N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Descripción

N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-fluoro group and a 3-trifluoromethyl group. The sulfonamide nitrogen is further functionalized with a (2,4-dimethylthiazol-5-yl)methyl moiety. This structure combines electron-withdrawing substituents (fluoro, trifluoromethyl) with a heterocyclic thiazole ring, features commonly associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .

Propiedades

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F4N2O2S2/c1-7-12(22-8(2)19-7)6-18-23(20,21)9-3-4-11(14)10(5-9)13(15,16)17/h3-5,18H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWSWPYGVUZJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . The presence of a thiazole ring, fluorine atoms, and a sulfonamide group contributes to its biological activity. The structural features are crucial for its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes in the body. Key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which is involved in various physiological processes including pH regulation and ion transport.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis through interactions with receptor proteins.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide. For instance:

- Cell Line Studies : In vitro studies demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The mechanism involves the induction of apoptosis and disruption of mitochondrial function, leading to cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TSC-Me | K562 | 10 | Mitochondrial dysfunction |

| TSC-NO2 | K562 | 10 | GSH depletion |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

Case Studies

- Study on Thiazole Derivatives : A study investigated the biological activity of thiazole-based compounds, revealing that modifications in the thiazole ring significantly affected their anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cells .

- Synthesis and Evaluation : Another research focused on synthesizing related compounds and evaluating their biological effects. It was found that certain structural modifications led to improved selectivity for cancer cells over normal cells, suggesting a potential therapeutic window for further development .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to thiazole derivatives. The thiazole moiety is known for its versatility in medicinal chemistry, often leading to the development of potent anticancer agents.

- Mechanism of Action : Thiazole derivatives, including N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, have been shown to induce apoptosis in cancer cells. For instance, compounds synthesized with similar structures demonstrated significant selectivity against various cancer cell lines, such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values indicating effective cytotoxicity .

-

Case Studies :

- A study by Evren et al. (2019) highlighted the synthesis of novel thiazole derivatives that exhibited strong anticancer activity against A549 cells with promising selectivity profiles .

- Another investigation reported that specific thiazole derivatives induced apoptosis in glioblastoma and melanoma cell lines, suggesting their potential as effective anticancer agents .

Biochemical Interactions

The compound's structural features allow it to interact with various biological targets:

- Enzyme Inhibition : Thiazole-based compounds have been noted to inhibit enzymes involved in cancer progression. For example, certain derivatives showed inhibition of key protein kinases that are crucial for tumor growth and survival.

- Cell Proliferation : Studies indicate that N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can suppress cell proliferation by modulating signaling pathways associated with cell cycle regulation .

Potential Therapeutic Uses

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Antiviral Activity : Some thiazole derivatives have shown potential against viral infections by disrupting viral replication mechanisms.

- Anti-inflammatory Effects : Compounds containing the thiazole ring have been explored for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group is prone to:

-

Nucleophilic Substitution : Attack by strong nucleophiles (e.g., hydroxide, amine) can displace the thiazole moiety, though steric hindrance from the trifluoromethyl group may reduce reactivity.

-

Hydrolysis : Acidic or basic conditions may cleave the sulfonamide bond, particularly under elevated temperatures.

Mechanism :

(Nu = nucleophile)

Thiazole Ring Modifications

The 2,4-dimethylthiazole ring undergoes reactions such as:

-

Electrophilic Substitution : Positions 2 and 4 are activated for electrophilic attack due to methyl groups, though steric hindrance may limit reactivity .

-

Alkylation : The sulfur atom can participate in nucleophilic substitution, but the electron-rich nature of thiazole may favor alternative reaction pathways .

Fluorinated Side Chain Interactions

The trifluoromethyl (-CF₃) and fluorine (-F) groups on the benzene ring influence reactivity:

-

Electron-Withdrawing Effects : These groups deactivate the aromatic ring, reducing susceptibility to electrophilic substitution .

-

Stability in Reactions : The strong electron-withdrawing nature enhances stability during acidic or basic conditions .

Analytical Methods for Reaction Monitoring

Stability and Decomposition Pathways

-

Thermal Stability : The compound shows moderate stability under standard conditions but may degrade at high temperatures (>150°C).

-

Hydrolytic Stability : The sulfonamide bond is susceptible to cleavage in aqueous acidic/basic media, particularly in the presence of catalytic metal ions.

Research Implications

The compound’s reactivity profile suggests applications in:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Key Observations:

BD064’s activity as a CXCR3 modulator highlights the pharmacological relevance of these substituents. In contrast, chloro-thiazole groups in ’s compound introduce steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to the target’s methyl-thiazole group.

Heterocyclic Moieties :

- The thiazole ring in the target compound is a common feature in kinase inhibitors (e.g., dasatinib) due to its ability to engage in π-π stacking and hydrogen bonding. This contrasts with triazole-thiones in , which exhibit tautomerism and may influence redox properties.

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods in for sulfonamide-triazole hybrids . However, the incorporation of the thiazole moiety may require specialized reagents (e.g., α-halogenated ketones) to alkylate the sulfonamide nitrogen.

Metabolic Stability: The trifluoromethyl group in the target compound and BD064 reduces susceptibility to oxidative metabolism, a critical advantage over non-fluorinated analogs. ’s trifluoromethoxy group may offer similar stability but with altered steric effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzenesulfonamide core with fluorinated and trifluoromethyl substituents?

- The benzenesulfonamide scaffold can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation often involves reacting sulfonyl chlorides with amines under basic conditions. Fluorinated substituents (e.g., 4-fluoro-3-(trifluoromethyl) groups) are typically introduced via electrophilic aromatic substitution or late-stage functionalization using fluorinating agents like Selectfluor® . Key challenges include controlling regioselectivity and minimizing dehalogenation side reactions.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Use a combination of analytical techniques:

- TLC for reaction monitoring (e.g., silica gel plates with UV visualization) .

- NMR (¹H/¹³C) to confirm substituent positions and assess stereochemical integrity. For example, the thiazole methyl groups (2,4-dimethyl) should show distinct singlet peaks in ¹H NMR .

- HPLC-MS to verify molecular weight and detect impurities .

Q. What solvents and conditions optimize the solubility of this compound for in vitro assays?

- The compound’s solubility is influenced by its sulfonamide and fluorinated groups. Polar aprotic solvents (e.g., DMSO, DMF) are typically effective for stock solutions. For aqueous buffers, use co-solvents like ethanol (≤10% v/v) to enhance solubility. Pre-saturation studies at physiological pH (7.4) are recommended to avoid precipitation in biological assays .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethylthiazole moiety influence biological activity?

- The thiazole ring’s methyl groups may enhance lipophilicity and membrane permeability, while the sulfur atom could participate in hydrogen bonding or π-interactions with target proteins. Comparative studies with analogs lacking methyl groups (e.g., unsubstituted thiazole) can isolate steric/electronic contributions. Computational docking (e.g., AutoDock Vina) paired with mutagenesis assays is recommended to map binding interactions .

Q. What mechanistic insights explain contradictory cytotoxicity data in different cancer cell lines?

- Contradictions may arise from cell-specific metabolic pathways or off-target effects. To resolve this:

- Perform metabolomic profiling (LC-MS/MS) to identify differential metabolite processing .

- Use isotopic labeling (e.g., ¹⁸F or ¹³C) to track compound uptake and distribution .

- Evaluate off-target kinase inhibition via kinome-wide profiling (e.g., KinomeScan) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- DFT calculations (e.g., Gaussian 09) model electronic properties affecting metabolic stability, such as sulfonamide hydrolysis susceptibility .

- Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability and protein binding kinetics .

- ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and CYP450 interactions .

Q. What strategies mitigate aggregation artifacts in biochemical assays?

- Aggregation can lead to false-positive inhibition. Solutions include:

- Dynamic light scattering (DLS) to detect aggregates .

- Adding non-ionic detergents (e.g., 0.01% Tween-20) to assay buffers.

- Validating hits via orthogonal assays (e.g., SPR vs. enzymatic activity) .

Methodological Insights from Evidence

- Synthetic Protocols : details multi-step synthesis of sulfonamide-triazole hybrids, emphasizing the use of NaIO₄ for oxidative coupling and recrystallization in ethanol/CHCl₃ for purity .

- Biological Evaluation : reports TLC-based purity checks (Rf = 0.43–0.78) and melting points (192–235°C) for sulfonamide derivatives, critical for reproducibility .

- Computational Validation : highlights IR spectral alignment (e.g., νC=S at 1247–1255 cm⁻¹) to confirm tautomeric forms, reducing ambiguity in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.